molecular formula C21H20ClN3O3 B2972932 N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941989-50-0

N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No. B2972932
CAS RN: 941989-50-0
M. Wt: 397.86
InChI Key: NTVBBBYWPWTRMQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMA is a small molecule inhibitor that targets specific enzymes involved in cancer cell growth and proliferation. In

Scientific Research Applications

Antiviral and Antimicrobial Applications

One of the primary areas of application for compounds structurally related to N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is in the treatment of viral and microbial infections. For instance, a novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, offering potential therapeutic efficacy in treating Japanese encephalitis. This compound showed a considerable decrease in viral load and increased survival in infected mice, highlighting its potential as an antiviral agent (Ghosh et al., 2008). Additionally, compounds with quinazolinone and thiazolidinone frameworks have been explored for their antimicrobial properties, suggesting a broad spectrum of activity against various bacterial and fungal pathogens (Desai et al., 2011).

Anticancer Properties

Another significant area of research is the evaluation of these compounds for their anticancer properties. A series of quinazolinone derivatives was synthesized and assessed for their in vitro antimicrobial and anticancer activities. Molecular docking studies indicated that some derivatives displayed significant activity against microbial strains and showed potential as anticancer agents by interacting within the binding pocket of targeted proteins (Mehta et al., 2019).

Antinociceptive and Anti-inflammatory Effects

The potential for pain management and anti-inflammatory applications has also been explored. For example, the discovery of a compound with selective σ1 receptor ligand properties exhibited antinociceptive effects, indicating its effectiveness in treating inflammatory pain (Navarrete-Vázquez et al., 2016). This highlights the versatility of these compounds in addressing pain and inflammation through molecular targeting.

Molecular Docking and Structural Analysis

Molecular docking and structural analysis have provided insights into the mechanism of action of these compounds. Studies involving the docking of quinazolinone analogs into proteins have shed light on their potential interactions and binding affinities, offering valuable information for drug design and development (El-Azab et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-16-5-7-17(8-6-16)23-20(26)14-28-18-3-1-2-15-4-9-19(24-21(15)18)25-10-12-27-13-11-25/h1-9H,10-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVBBBYWPWTRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

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